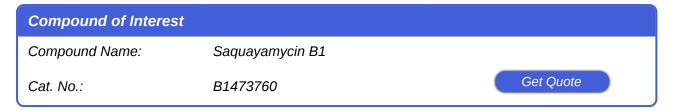


An In-depth Technical Guide to the Physicochemical Properties of Saquayamycin B1

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **Saquayamycin B1**, an angucycline antibiotic with notable antitumor and antibacterial activities. [1][2] The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Core Physicochemical Data

Saquayamycin B1 is an orange, powdered solid isolated from Streptomyces nodosus.[1][2] It is classified as an angucycline antibiotic and exhibits activity against Gram-positive bacteria and P388 leukaemia cells.[1][3] Its stability is maintained for at least one year when stored at -20°C.[1]

Table 1: Summary of Quantitative Physicochemical Properties



Property	Value	Source
Molecular Formula	C31H32O12	[1][4]
Molecular Weight	596.6 g/mol	[1][4]
CAS Number	99260-68-1	[1][4]
Appearance	Orange Powder	[1]
Purity	≥98% (by HPLC)	[1][4]
Solubility	Soluble in DMSO, methanol, or chloroform	[1]
Melting Point	No data available	[5]
Boiling Point	No data available	[5]
Water Solubility	No data available	[5]
Long-term Storage	-20°C	[1][5]
Source	Isolated from Streptomyces nodosus	[1][2]

Experimental Protocols

The characterization of **Saquayamycin B1** involves several standard analytical techniques to determine its identity, purity, and structure.

2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is utilized to ascertain the purity of **Saquayamycin B1**, which is reported to be ≥98%.[1] [4]

- Objective: To separate Saquayamycin B1 from any impurities and quantify its relative concentration.
- Methodology:



- Sample Preparation: A solution of Saquayamycin B1 is prepared by dissolving the compound in a suitable solvent, such as methanol or DMSO.
- Mobile Phase: A gradient of solvents, typically a mixture of an aqueous phase (e.g., water with a modifier like formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol), is used to elute the compound from the column.
- Stationary Phase: A C18 reverse-phase column is commonly used for the separation of compounds like angucyclines.
- Detection: A UV-Vis detector is employed to monitor the elution of the compound. The absorbance is measured at a wavelength where **Saquayamycin B1** exhibits maximum absorbance.
- Quantification: The purity is determined by integrating the area of the peak corresponding to Saquayamycin B1 and comparing it to the total area of all peaks in the chromatogram.
- 2.2 Spectroscopic Analysis for Structural Identification

The identity of **Saquayamycin B1** is confirmed using spectroscopic methods, primarily ¹H-NMR and UV-Vis spectroscopy.[1]

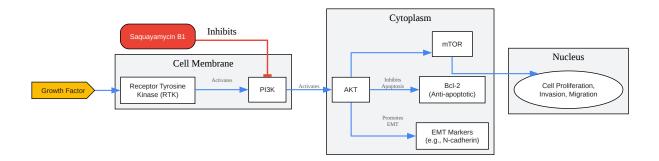
- Objective: To elucidate the molecular structure and confirm the identity of the compound.
- Methodology:
 - UV-Visible Spectroscopy: A solution of the compound is prepared in a suitable solvent (e.g., methanol). The UV-Vis spectrum is recorded, and the wavelengths of maximum absorption (λmax) are determined, which are characteristic of the chromophores present in the molecule.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - ¹H-NMR spectra are recorded to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.



Other NMR techniques, such as ¹³C-NMR, COSY, HMBC, and HSQC, can be used for a more detailed structural elucidation, providing information about the carbon skeleton and the connectivity between protons and carbons.

Biological Activity and Signaling Pathway

Saquayamycin B1 has demonstrated significant antitumor properties.[1] Notably, it suppresses the proliferation, invasion, and migration of human colorectal cancer (CRC) cells by inhibiting the PI3K/AKT signaling pathway.[6] This pathway is a critical regulator of cell growth, survival, and metabolism, and its frequent mutation in CRC makes it a key therapeutic target.[6]



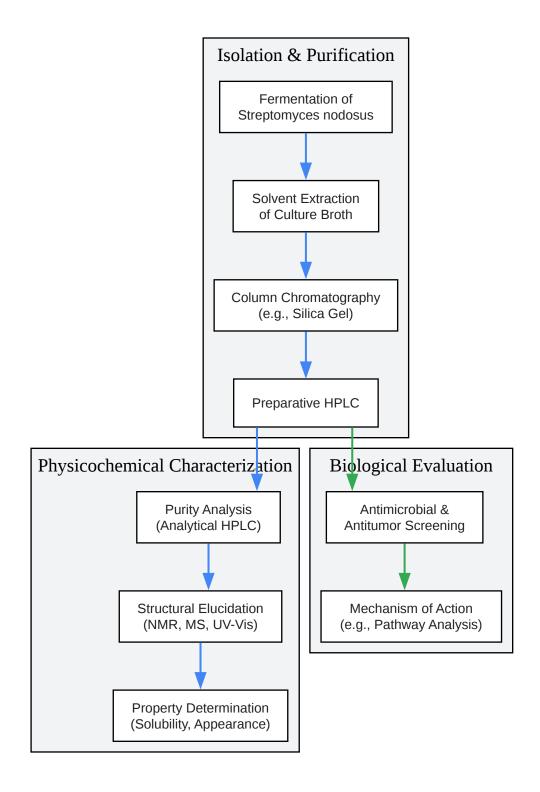
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Caption: PI3K/AKT signaling pathway inhibited by **Saquayamycin B1** in cancer cells.

General Experimental Workflow

The process from isolation to characterization of a natural product like **Saquayamycin B1** follows a structured workflow to ensure the accurate identification and evaluation of its properties.





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Caption: General workflow for isolation and characterization of Saquayamycin B1.



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